{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Cyclohexylamino)methyl]furan-2-yl}methanol typically involves the reaction of furan derivatives with cyclohexylamine under specific conditions. One common method includes the use of formaldehyde as a reagent to facilitate the formation of the cyclohexylamino group on the furan ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the cyclohexylamino group or the furan ring itself.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with aldehyde or carboxylic acid groups, while reduction can produce amine derivatives .
Scientific Research Applications
{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {5-[(Cyclohexylamino)methyl]furan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The cyclohexylamino group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The furan ring structure also plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol: Unique due to its specific structure and functional groups.
Furan derivatives: Compounds with similar furan ring structures but different substituents.
Cyclohexylamine derivatives: Compounds with cyclohexylamino groups attached to various aromatic or heterocyclic rings.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring with a cyclohexylamino group, providing distinct chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
[5-[(cyclohexylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c14-9-12-7-6-11(15-12)8-13-10-4-2-1-3-5-10/h6-7,10,13-14H,1-5,8-9H2 |
InChI Key |
NITJTRIHBALHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(O2)CO |
Origin of Product |
United States |
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